molecular formula C13H17N5O3S3 B2566002 N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1421455-27-7

N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2566002
CAS RN: 1421455-27-7
M. Wt: 387.49
InChI Key: NSEOYIXSLMWRFZ-UHFFFAOYSA-N
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Description

N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H17N5O3S3 and its molecular weight is 387.49. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Approaches

Researchers have developed new methods for synthesizing related heterocyclic compounds. For instance, the synthesis of novel thiazolo[5,4-d]pyrimidines and their derivatives has been explored, showcasing the potential for creating a variety of biologically active compounds with complex structures (Chattopadhyay et al., 2010). Additionally, studies on creating derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles and their potential as antimicrobial agents indicate a broad interest in leveraging the structural complexity of such compounds for therapeutic applications (Taha, 2008).

Biological Activities and Applications

Investigations into the antimicrobial activity of various sulfone-linked bis heterocycles have been conducted, highlighting the potential of these compounds in addressing bacterial and fungal infections (Padmavathi et al., 2008). The antimicrobial evaluation of new thienopyrimidine derivatives further underscores the interest in exploring the therapeutic applications of these chemical entities (Bhuiyan et al., 2006).

Antitumor and Antimicrobial Activities

The search for new compounds with antitumor and antimicrobial activities has led to the development of enaminones as building blocks for synthesizing substituted pyrazoles. These compounds have shown promising results in tests against tumor cell lines and microorganisms, suggesting their potential use in treating cancer and infections (Riyadh, 2011).

Chemical Reactivity and Mechanistic Studies

Research has also focused on the reactivity of related compounds under various conditions, providing insights into their chemical properties and mechanisms of action. For example, the efficient oxidation of thioamides and selenoamides using the DMSO-HCl system illustrates the chemical versatility of these compounds and their potential for further functionalization (Dotsenko et al., 2012).

properties

IUPAC Name

N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3S3/c1-3-4-9-11(23-17-16-9)12(19)15-13-14-8-5-6-18(24(2,20)21)7-10(8)22-13/h3-7H2,1-2H3,(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEOYIXSLMWRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

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